molecular formula C19H19BrN2O4 B15018709 2-(4-Bromo-2-methoxyphenoxy)-N'-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide

2-(4-Bromo-2-methoxyphenoxy)-N'-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide

Cat. No.: B15018709
M. Wt: 419.3 g/mol
InChI Key: UUMBEMXBFRGEMW-CIAFOILYSA-N
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Description

2-(4-Bromo-2-methoxyphenoxy)-N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromo-substituted phenoxy group and a methoxyphenyl moiety linked through an acetohydrazide bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-methoxyphenoxy)-N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 4-bromo-2-methoxyphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with hydrazine hydrate to yield the corresponding hydrazide. The final step involves the condensation of this hydrazide with 4-(prop-2-en-1-yloxy)benzaldehyde under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-methoxyphenoxy)-N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The bromo group can be reduced to a hydrogen atom, forming a de-brominated product.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

2-(4-Bromo-2-methoxyphenoxy)-N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-methoxyphenoxy)-N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
  • 2-[(4-Bromo-2-methoxyphenoxy)methyl]-2-methyloxirane
  • (2E)-1-(3-Bromo-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Uniqueness

2-(4-Bromo-2-methoxyphenoxy)-N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H19BrN2O4

Molecular Weight

419.3 g/mol

IUPAC Name

2-(4-bromo-2-methoxyphenoxy)-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H19BrN2O4/c1-3-10-25-16-7-4-14(5-8-16)12-21-22-19(23)13-26-17-9-6-15(20)11-18(17)24-2/h3-9,11-12H,1,10,13H2,2H3,(H,22,23)/b21-12+

InChI Key

UUMBEMXBFRGEMW-CIAFOILYSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=CC=C(C=C2)OCC=C

Canonical SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=CC=C(C=C2)OCC=C

Origin of Product

United States

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